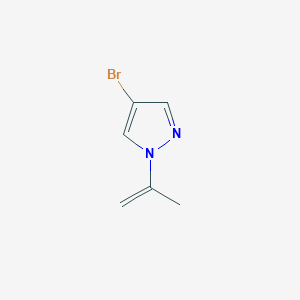![molecular formula C8H8ClF4N3 B1447008 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride CAS No. 1803587-42-9](/img/structure/B1447008.png)
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride
Vue d'ensemble
Description
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride (1-FTG hydrochloride) is an organic compound that is widely used in scientific research. It is a white, crystalline solid with a molecular weight of 250.7 g/mol and a melting point of 98-99 °C. 1-FTG hydrochloride is a versatile reagent with many applications in organic synthesis, such as the preparation of a variety of heterocyclic compounds, and it is also used as a building block in the preparation of new compounds.
Applications De Recherche Scientifique
Synthesis of Perfluoroalkylpyrimidines and Perfluoroalkyl-s-Triazines : Guanidine hydrochloride has been utilized in the synthesis of fluorinated pyrimidines and triazines, which are significant in medicinal chemistry (Furin et al., 2001).
Fluorine-Substituted 1,4,5,6-Tetrahydrobenzo[h]Quinazolin-2-Amine Derivatives : The compound has been used in creating derivatives that exhibit potential for inhibitory effects on NO secretion, which is important in anti-inflammatory research (Sun et al., 2019).
Inhibitors of NF-kappaB and AP-1 Gene Expression : Research has explored the structure-activity relationship of guanidine derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1, which are important in cancer research (Palanki et al., 2000).
Radiosynthesis for Imaging Agents : Guanidine hydrochloride has been used in the radiosynthesis of imaging agents like [18F]FHBG, important in PET imaging for gene therapy (Ponde et al., 2004).
DNA Isolation from Eukaryotic Cells : The compound is used in the isolation of chromosomal DNA from eukaryotic cells, essential in genetic research (Bowtell, 1987).
Synthesis of Fluorinated Heterocycles : It has been used for the synthesis of monofluorinated pyrimidines, contributing to the field of heterocyclic chemistry (Shi et al., 1995).
Anticancer Research : The compound has been involved in synthesizing derivatives for anticancer evaluation, particularly against brain tumor cells (Gürdere et al., 2017).
Synthesis of Cardioprotective Agents : Research includes its use in synthesizing compounds for cardioprotective efficacy against ischemia-reperfusion injury (Lee et al., 2005).
Development of Novel Polyimides : Guanidine derivatives have been utilized in synthesizing novel fluorinated aromatic polyimides, important in material science (Yin et al., 2005).
Synthesis of 5-Hydroxytryptamine Type 3 Receptor Agonists : The compound has been studied for its effects on 5-HT3 receptors, relevant in neuroscience and pharmacology (Morain et al., 1994).
Synthesis of Trifluoromethyl-Indolyl-Phenylethanols : Guanidine hydrochloride catalyzes the preparation of these compounds, important in synthetic organic chemistry (Bandini & Sinisi, 2009).
Propriétés
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N3.ClH/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14;/h1-3H,(H4,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZODJQZQXNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride | |
CAS RN |
1803587-42-9 | |
| Record name | Guanidine, N-[2-fluoro-5-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



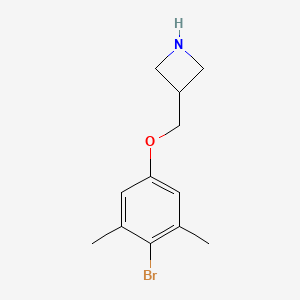
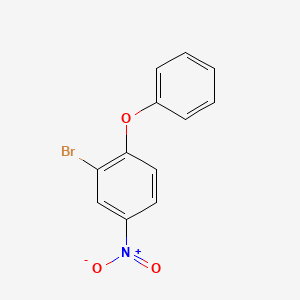
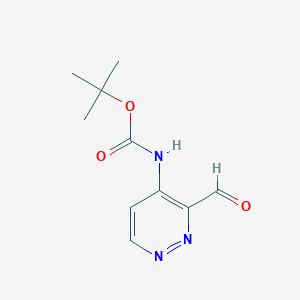
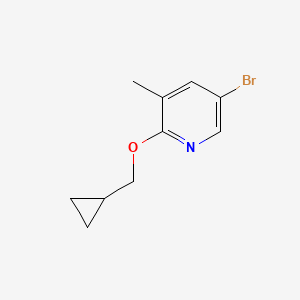
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
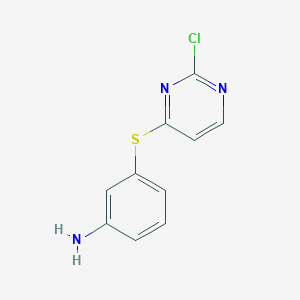
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
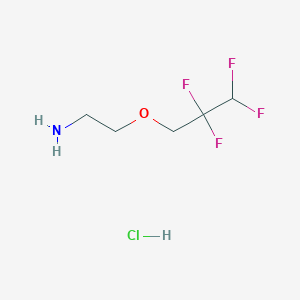

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
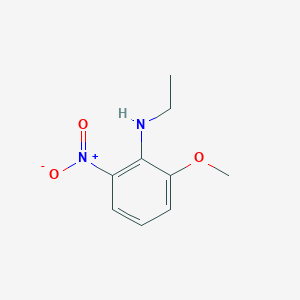
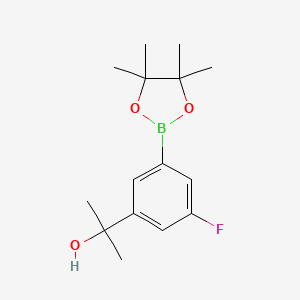
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
